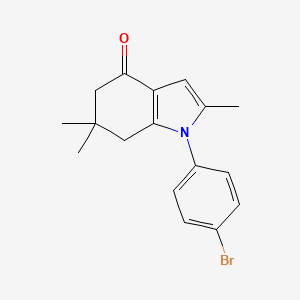![molecular formula C13H10BrN3O2S B5885194 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)
4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cell growth and survival. Additionally, it can induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has anti-oxidant properties, which can protect cells from oxidative stress and prevent DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime. One direction could be to investigate its potential as a combination therapy with other anti-cancer agents. Another direction could be to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to improve its solubility and bioavailability for in vivo applications.
In conclusion, 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime is a promising compound with potential applications in medicinal chemistry and other fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime involves the reaction of 4-bromobenzaldehyde with 2-(2-pyrimidinylthio)acetic acid hydrazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Eigenschaften
IUPAC Name |
[(E)-(4-bromophenyl)methylideneamino] 2-pyrimidin-2-ylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-11-4-2-10(3-5-11)8-17-19-12(18)9-20-13-15-6-1-7-16-13/h1-8H,9H2/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCRNQAGYZBPQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)ON=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)O/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)

![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)


